Cas no 1203377-01-8 (2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)

2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one
- 2-(4-methoxyphenyl)-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
- Ethanone, 2-(4-methoxyphenyl)-1-[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]-
- VU0647119-1
- 2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- F5558-0046
- 1203377-01-8
- AKOS024513473
- 2-(4-methoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
-
- インチ: 1S/C21H24N6O2/c1-16-23-19(15-20(24-16)27-9-3-8-22-27)25-10-12-26(13-11-25)21(28)14-17-4-6-18(29-2)7-5-17/h3-9,15H,10-14H2,1-2H3
- InChIKey: IMHFYZCURJNYSI-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCN(C2C=C(N3C=CC=N3)N=C(C)N=2)CC1)CC1=CC=C(OC)C=C1
計算された属性
- 精确分子量: 392.19607403g/mol
- 同位素质量: 392.19607403g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 533
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- XLogP3: 2.2
2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5558-0046-3mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5558-0046-1mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5558-0046-40mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5558-0046-10μmol |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5558-0046-2mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5558-0046-10mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5558-0046-15mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5558-0046-4mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5558-0046-2μmol |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5558-0046-50mg |
2-(4-methoxyphenyl)-1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
1203377-01-8 | 50mg |
$240.0 | 2023-09-09 |
2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-oneに関する追加情報
Introduction to 2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one and Its Significance in Modern Chemical Biology
2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one, identified by its CAS number 1203377-01-8, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its relevance to the development of novel therapeutic agents. The compound's structure, featuring a combination of aromatic rings, heterocyclic moieties, and piperazine functionalities, suggests a multifaceted interaction with biological targets, making it a subject of extensive investigation.
The core structural elements of this compound—namely the 4-methoxyphenyl group, the 2-methylpyrimidine ring, and the 1H-pyrazol-1-yl substituent—confer unique chemical properties that are pivotal for its biological activity. The 4-methoxyphenyl moiety, for instance, is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design. Meanwhile, the pyrimidine and pyrazole heterocycles introduce hydrogen bonding capabilities and aromatic interactions, which are essential for binding to biological receptors. The presence of the piperazine group further enriches the compound's pharmacophoric features, providing a scaffold for further derivatization and optimization.
In recent years, there has been a surge in research focused on identifying small molecules that can modulate protein-protein interactions (PPIs), a key aspect of many disease pathways. The structural complexity of 2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one positions it as a promising candidate for such applications. Studies have demonstrated that molecules with similar structural motifs can interfere with PPIs by occupying binding pockets on target proteins. This capability is particularly relevant in the context of diseases such as cancer, where aberrant PPIs play a significant role in tumor progression.
The synthesis and characterization of this compound have been subjects of considerable interest in synthetic chemistry circles. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions to construct the desired framework. Advances in synthetic methodologies have enabled chemists to access complex structures like this one with greater efficiency and scalability. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in forming key carbon-carbon bonds within the molecule.
From a computational chemistry perspective, the molecular modeling of 2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-y lpiperazin -1 -yl}ethan -1 -one has provided valuable insights into its binding interactions. Through molecular dynamics simulations and docking studies, researchers have been able to predict how this compound might interact with biological targets at an atomic level. These computational approaches not only accelerate the drug discovery process but also help in rationalizing experimental observations.
The biological evaluation of this compound has revealed several interesting properties. Initial assays have shown that it exhibits moderate affinity for certain protein targets, suggesting potential therapeutic utility. For instance, interactions with kinases and other signaling proteins have been observed, which could be relevant for developing treatments against inflammatory diseases or cancer. Additionally, the compound's ability to cross cell membranes has been noted, indicating good bioavailability—a crucial factor for any drug candidate.
In light of recent advancements in targeted therapy, there is growing interest in developing molecules that can selectively inhibit specific disease-causing proteins. The structural features of 2-(4-methoxyphenyl)-1-{4 -2 -methyl -6 -( 1 H -pyrazol - 1 - yl ) pyrimidin - 4 - ylpiperazin - 1 - yl } ethan - 1 - one make it an attractive candidate for such applications. By fine-tuning its structure through medicinal chemistry approaches, researchers aim to enhance its selectivity and potency against desired targets while minimizing off-target effects.
The pharmacokinetic profile of this compound is another area of active investigation. Understanding how quickly it is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical feasibility. Preclinical studies have begun to address these aspects by employing various analytical techniques to monitor the compound's behavior within biological systems. These studies provide critical data for guiding future clinical development efforts.
Collaborations between academic institutions and pharmaceutical companies have been instrumental in advancing research on this compound. Such partnerships facilitate the sharing of resources and expertise, enabling more comprehensive studies than would be possible individually. The integration of interdisciplinary approaches—combining synthetic chemistry with computational biology and pharmacology—has been particularly effective in uncovering new avenues for therapeutic intervention.
The future directions for research on 2-(4-methoxyphenyl)- 1-{ 4 - 2 -methyl -6 -( 1 H -pyrazol - 1 - yl ) pyrimidin - 4 - ylpiperazin - 1 - yl } ethan - 1 - one are promising and multifaceted. Further optimization efforts are underway to improve its pharmacological properties while maintaining or enhancing its biological activity. Additionally p>
1203377-01-8 (2-(4-methoxyphenyl)-1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one) Related Products
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)




